

2,4-dichloro-3-cyanophenylboronic acid solubility data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-3-cyanophenylboronic acid

Cat. No.: B1386730

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An In-depth Technical Guide to the Solubility of **2,4-dichloro-3-cyanophenylboronic acid**

Abstract

2,4-dichloro-3-cyanophenylboronic acid is a key building block in contemporary medicinal chemistry and materials science, valued for its utility in Suzuki-Miyaura cross-coupling and other synthetic transformations. However, a significant data gap exists in the public domain regarding its solubility, a critical parameter that governs its application in reaction optimization, formulation development, and purification strategies. This guide eschews a simple data sheet in favor of a comprehensive framework that empowers researchers to systematically determine and interpret the solubility of this compound. We will delve into the core physicochemical principles governing boronic acid solubility, provide detailed, field-proven experimental protocols for both aqueous and organic solvent systems, and offer insights into data analysis and troubleshooting. This document is designed to serve as a practical and authoritative resource for scientists navigating the challenges associated with this unique and valuable molecule.

Theoretical Framework: The Nuances of Boronic Acid Solubility

Understanding the solubility of any compound begins with its fundamental physicochemical properties. For boronic acids, this goes beyond simple hydrophilicity or lipophilicity. Several

interconnected factors are at play, and appreciating their causality is essential for designing robust experiments and interpreting results.

The Dual Nature: Lewis Acidity and pH-Dependent Solubility

Unlike carboxylic acids, which are Brønsted-Lowry acids (proton donors), boronic acids are Lewis acids. The boron atom possesses an empty p-orbital, allowing it to accept a pair of electrons from a Lewis base, such as a hydroxide ion in an aqueous solution. This equilibrium between the neutral, trigonal planar boronic acid (sp^2 hybridized) and the anionic, tetrahedral boronate species (sp^3 hybridized) is the single most important factor governing aqueous solubility.

The pK_a of a boronic acid is the pH at which these two forms exist in equal concentration. The anionic boronate form is generally more soluble in water than the neutral trigonal form. The electron-withdrawing nature of the two chlorine atoms and the cyano group on **2,4-dichloro-3-cyanophenylboronic acid** is expected to significantly lower its pK_a compared to unsubstituted phenylboronic acid ($pK_a \approx 8.8$)[1][2]. This increased acidity is a crucial consideration, as it implies that pH will have a profound effect on its aqueous solubility, even in the neutral pH range.[3][4] The formation of the boronate ion is favored at higher pH levels, enhancing solubility.[4]

The Boroxine Problem: Dehydration and Its Consequences

A notorious characteristic of boronic acids is their propensity to undergo intermolecular dehydration to form cyclic, trimeric anhydrides known as boroxines.[5][6] This equilibrium is influenced by the solvent, temperature, and the electronic nature of the substituents on the phenyl ring.

- **Impact on Solubility:** The formation of boroxines is a significant complicating factor in solubility studies. Boroxines have different crystal lattice energies and solvation properties than their monomeric acid counterparts, leading to discrepancies and difficulties in obtaining reproducible data.[5]

- **Experimental Consideration:** It is crucial to be aware that the solid material added to a solvent may be a mixture of the boronic acid and its boroxine. During a solubility experiment, the equilibrium can shift, further complicating the measurement. Solid-state characterization of the starting material and the remaining solid after equilibration is therefore a best practice.

Solvent Effects in Organic Media

In organic solvents, solubility is dictated by the principle of "like dissolves like." For substituted phenylboronic acids, ethers and ketones generally serve as good solvents, while non-polar hydrocarbon solvents result in very low solubility.^{[5][7]} The presence of two polar chloro substituents and a cyano group, alongside the boronic acid moiety, suggests that **2,4-dichloro-3-cyanophenylboronic acid** will exhibit solubility in a range of polar organic solvents. However, the precise interplay between the different functional groups makes empirical determination essential.

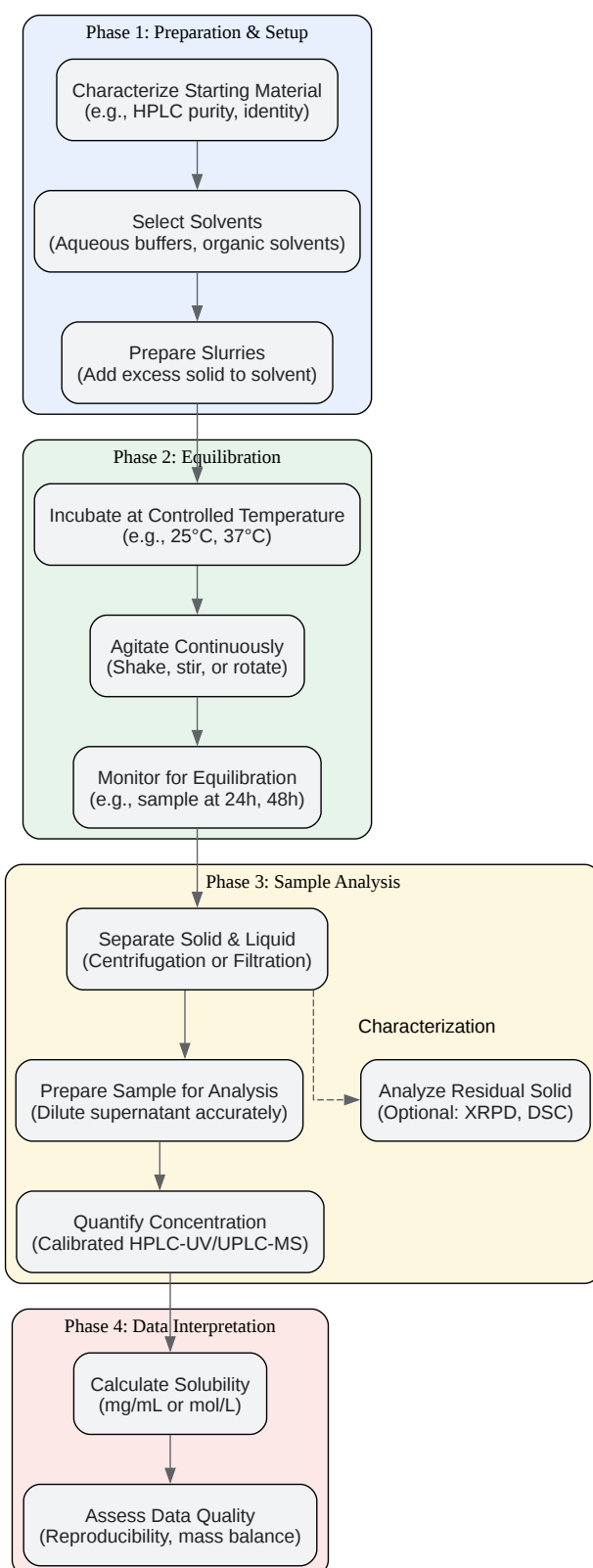
Physicochemical Profile of 2,4-dichloro-3-cyanophenylboronic acid

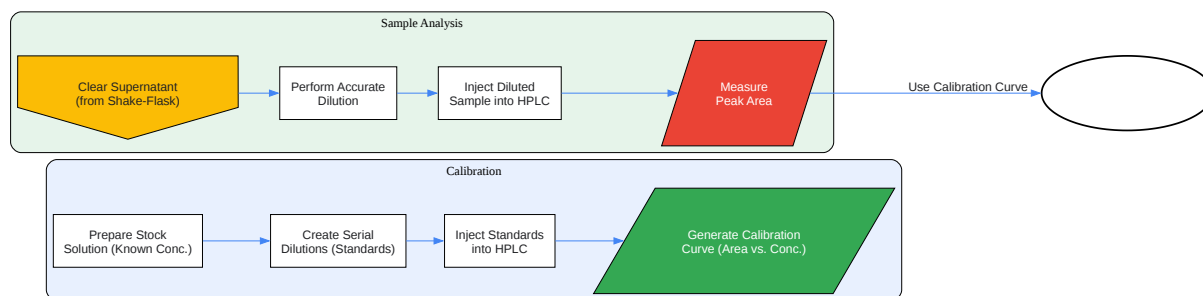
While extensive data is not publicly available, a baseline profile can be assembled from supplier information and theoretical estimations.

Property	Value / Information	Source / Comment
Molecular Formula	C ₇ H ₄ BCl ₂ NO ₂	[8]
Molecular Weight	215.83 g/mol	[8]
Appearance	Solid	[8]
SMILES	OB(C1=CC=C(C(C#N)=C1Cl)Cl)O	[8]
InChI Key	FFNJVSXDMXUODJ-UHFFFAOYSA-N	[8]
Predicted pKa	~7.0 - 7.5	Expert Estimation based on Hammett correlations for substituted phenylboronic acids.[1][9] The strong electron-withdrawing groups are expected to lower the pKa significantly from the baseline of ~8.8.

Experimental Design for Solubility Determination

This section provides a self-validating, step-by-step methodology for accurately determining the solubility of **2,4-dichloro-3-cyanophenylboronic acid**. The cornerstone of this approach is the equilibrium shake-flask method, coupled with a robust analytical quantification technique.





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- To cite this document: BenchChem. [2,4-dichloro-3-cyanophenylboronic acid solubility data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1386730#2-4-dichloro-3-cyanophenylboronic-acid-solubility-data]

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